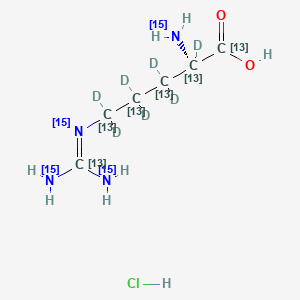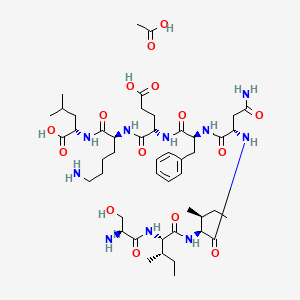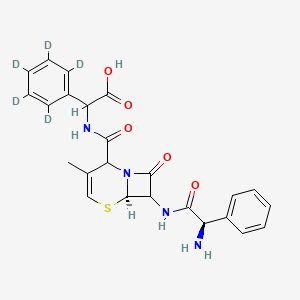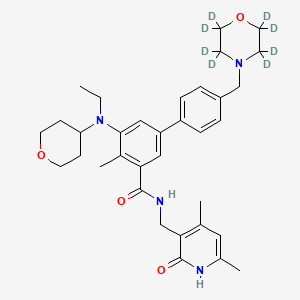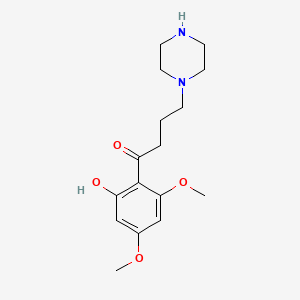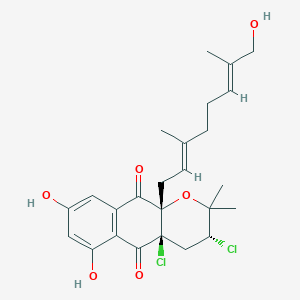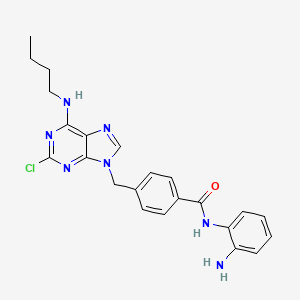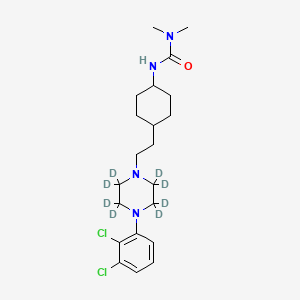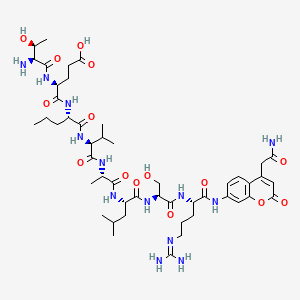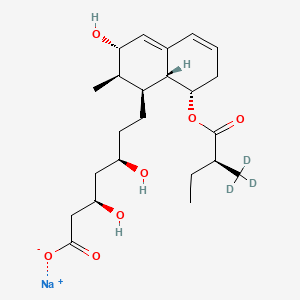
3-(4-Chlorophenyl)-1-methoxy-1-methylurea-d6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Chlorophenyl)-1-methoxy-1-methylurea-d6 is a deuterated derivative of 3-(4-Chlorophenyl)-1-methoxy-1-methylurea. This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen. Deuterated compounds are often used in scientific research to study reaction mechanisms and metabolic pathways due to their unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-1-methoxy-1-methylurea-d6 typically involves the introduction of deuterium atoms into the parent compound. One common method is the exchange of hydrogen atoms with deuterium using deuterated reagents. The reaction conditions often include the use of deuterated solvents and catalysts to facilitate the exchange process.
Industrial Production Methods
Industrial production of deuterated compounds like this compound involves large-scale synthesis using specialized equipment to ensure the efficient incorporation of deuterium. The process may include multiple steps of purification to achieve the desired level of deuteration.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Chlorophenyl)-1-methoxy-1-methylurea-d6 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Conditions for substitution reactions may involve the use of halogenating agents or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated oxides, while reduction can produce deuterated amines.
Wissenschaftliche Forschungsanwendungen
3-(4-Chlorophenyl)-1-methoxy-1-methylurea-d6 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in reaction mechanism studies to understand the pathways and intermediates involved.
Biology: Employed in metabolic studies to track the incorporation and transformation of the compound in biological systems.
Medicine: Investigated for its potential therapeutic effects and as a tool in drug development to study pharmacokinetics and pharmacodynamics.
Industry: Utilized in the development of new materials and as a standard in analytical chemistry for calibration purposes.
Wirkmechanismus
The mechanism of action of 3-(4-Chlorophenyl)-1-methoxy-1-methylurea-d6 involves its interaction with specific molecular targets. The deuterium atoms in the compound can influence the rate of chemical reactions, providing insights into reaction kinetics and pathways. The compound may interact with enzymes and receptors, affecting their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(4-Chlorophenyl)-1-methoxy-1-methylurea
- 3-(4-Chlorophenyl)-1-methylurea
- 3-(4-Chlorophenyl)-1-methoxyurea
Uniqueness
3-(4-Chlorophenyl)-1-methoxy-1-methylurea-d6 is unique due to the presence of deuterium atoms, which provide distinct advantages in research applications. The deuterium atoms can alter the compound’s physical and chemical properties, making it a valuable tool for studying reaction mechanisms and metabolic pathways.
Eigenschaften
Molekularformel |
C9H11ClN2O2 |
|---|---|
Molekulargewicht |
220.68 g/mol |
IUPAC-Name |
3-(4-chlorophenyl)-1-(trideuteriomethoxy)-1-(trideuteriomethyl)urea |
InChI |
InChI=1S/C9H11ClN2O2/c1-12(14-2)9(13)11-8-5-3-7(10)4-6-8/h3-6H,1-2H3,(H,11,13)/i1D3,2D3 |
InChI-Schlüssel |
LKJPSUCKSLORMF-WFGJKAKNSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])N(C(=O)NC1=CC=C(C=C1)Cl)OC([2H])([2H])[2H] |
Kanonische SMILES |
CN(C(=O)NC1=CC=C(C=C1)Cl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



